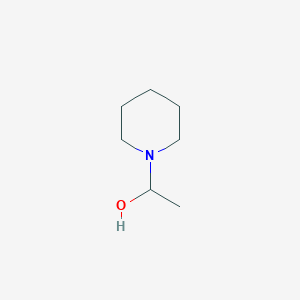

Piperidinoethanol

Cat. No. B8764138

M. Wt: 129.20 g/mol

InChI Key: MADORZDTLHDDEN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04735887

Procedure details

A 1 liter resin kettle was fitted with an air bubbler, temperature probe and still head. To the kettle was added, in order: 233 grams piperidinoethanol, 5.0 grams sodium methoxide, 0.5 grams p-methoxy phenol (to inhibit polymerization), and 750 milliliters methyl methacrylate. With a slow stream of air bubbling through the reaction mixture, the mixture was stirred vigorously and heated to 80 degrees with a constant temperature water bath. 5.0 grams sodium methoxide were added 30 and 60 minutes after the start of the reaction. After 120 minutes, the reaction mixture was cooled and neutralized with 17.0 grams acetic acid. The reaction mixture was transferred to a separatory funnel. The product was extracted from the reaction mixture into one liter of aqueous solution containing 95 grams concentrated sulfuric acid. The reaction mixture was treated with 500 milliliters of aqueous solution containing 15 grams concentrated sulfuric acid to extract remaining product. The two aqueous portions were combined and extracted with petroleum ether (boiling point 30-60 degrees) to remove residual methyl methacrylate, then rendered basic with 500 milliliters of aqueous solution containing 150 grams potassium hydroxide. The product was extracted from the aqueous solution with petroleum ether. The petroleum ether solution was dried over anhydrous magnesium sulfate. The petroleum ether was removed from the product with a rotary film evaporator under reduced pressure.

[Compound]

Name

resin

Quantity

1 L

Type

reactant

Reaction Step One

Name

sodium methoxide

Quantity

5 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[N:1]1([CH:7](O)[CH3:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[O-].[Na+].COC1C=CC(O)=CC=1.[C:22]([O:27]C)(=[O:26])[C:23]([CH3:25])=[CH2:24]>C(O)(=O)C>[C:22]([O:27][CH2:8][CH2:7][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:26])[C:23]([CH3:25])=[CH2:24] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

resin

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

233 g

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCCCC1)C(C)O

|

Step Three

|

Name

|

sodium methoxide

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)O

|

Step Five

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Six

|

Name

|

|

|

Quantity

|

17 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the kettle was added, in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

With a slow stream of air bubbling through the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 80 degrees with a constant temperature water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

5.0 grams sodium methoxide were added 30 and 60 minutes

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after the start of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was transferred to a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was extracted from the reaction mixture into one liter of aqueous solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 95 grams concentrated sulfuric acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was treated with 500 milliliters of aqueous solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 15 grams concentrated sulfuric acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

to extract

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with petroleum ether (boiling point 30-60 degrees)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual methyl methacrylate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 150 grams potassium hydroxide

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was extracted from the aqueous solution with petroleum ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The petroleum ether solution was dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The petroleum ether was removed from the product with a rotary film evaporator under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

120 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C(=C)C)(=O)OCCN1CCCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |